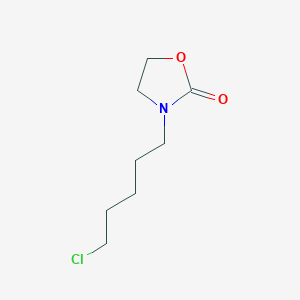
2-Benzyl-6-bromo-3,4-dihydroisoquinolin-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Benzyl-6-bromo-3,4-dihydroisoquinolin-1(2H)-one is a synthetic organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-6-bromo-3,4-dihydroisoquinolin-1(2H)-one typically involves the bromination of a precursor isoquinoline compound followed by benzylation. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) and benzylating agents like benzyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and benzylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various functionalized isoquinolines.
科学研究应用
Chemistry
In chemistry, 2-Benzyl-6-bromo-3,4-dihydroisoquinolin-1(2H)-one is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals and other bioactive compounds.
Biology
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry
In the industrial sector, the compound could be used in the development of new materials, such as polymers and advanced coatings.
作用机制
The mechanism of action of 2-Benzyl-6-bromo-3,4-dihydroisoquinolin-1(2H)-one would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.
相似化合物的比较
Similar Compounds
2-Benzylisoquinolin-1(2H)-one: Lacks the bromine atom, which may affect its reactivity and biological activity.
6-Bromoisoquinolin-1(2H)-one: Lacks the benzyl group, which may influence its solubility and interaction with biological targets.
3,4-Dihydroisoquinolin-1(2H)-one: Lacks both the benzyl and bromine groups, serving as a simpler scaffold for comparison.
Uniqueness
2-Benzyl-6-bromo-3,4-dihydroisoquinolin-1(2H)-one is unique due to the presence of both the benzyl and bromine substituents, which can significantly impact its chemical reactivity and potential biological activity. These functional groups may enhance its ability to interact with specific molecular targets, making it a valuable compound for further research and development.
属性
CAS 编号 |
735351-82-3 |
|---|---|
分子式 |
C16H14BrNO |
分子量 |
316.19 g/mol |
IUPAC 名称 |
2-benzyl-6-bromo-3,4-dihydroisoquinolin-1-one |
InChI |
InChI=1S/C16H14BrNO/c17-14-6-7-15-13(10-14)8-9-18(16(15)19)11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2 |
InChI 键 |
LXNIEPLSZBWFHV-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C(=O)C2=C1C=C(C=C2)Br)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


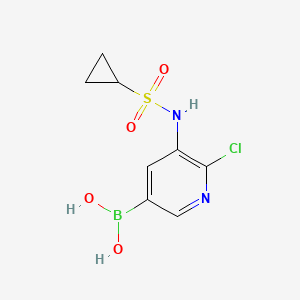
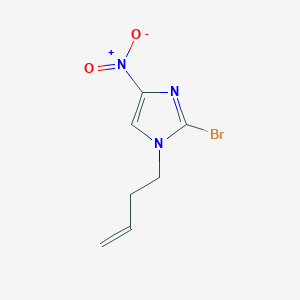

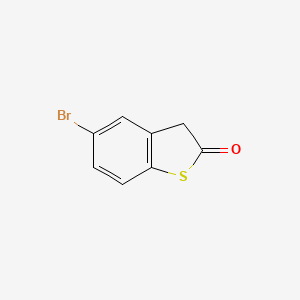
![2,6-Ditert-butyl-4-[1-methoxy-1-(4-methoxyphenyl)ethyl]phenol](/img/structure/B13996554.png)
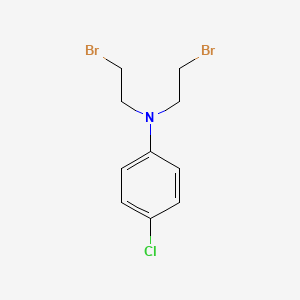
![Boc-(s)-3-([1,1'-biphenyl]-3-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13996564.png)
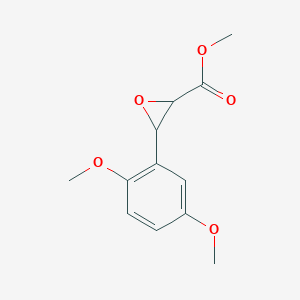


![4-[(e)-(3,5-Dichlorophenyl)diazenyl]-n,n-dimethylaniline](/img/structure/B13996590.png)
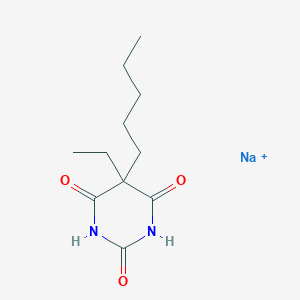
![3,3'-[Sulfonylbis(methylene)]di(2,3-dihydro-4H-1-benzopyran-4-one)](/img/structure/B13996596.png)
